molecular formula C16H17N5O3S2 B2705895 (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(benzo[d]thiazol-6-yl)methanone CAS No. 1903693-33-3

(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(benzo[d]thiazol-6-yl)methanone

Cat. No.: B2705895
CAS No.: 1903693-33-3
M. Wt: 391.46
InChI Key: JFSADSQDTHRTKX-UHFFFAOYSA-N
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Description

The compound (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(benzo[d]thiazol-6-yl)methanone is a complex organic molecule that features multiple functional groups, including an imidazole ring, a sulfonyl group, a diazepane ring, and a benzo[d]thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(benzo[d]thiazol-6-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazole derivative, followed by the introduction of the sulfonyl group. The diazepane ring is then constructed, and finally, the benzo[d]thiazole moiety is attached.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(benzo[d]thiazol-6-yl)methanone: can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Imidazolone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Nitro or halogenated benzo[d]thiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(benzo[d]thiazol-6-yl)methanone depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The imidazole ring can coordinate with metal ions in the active site, while the sulfonyl group can form hydrogen bonds with amino acid residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(benzo[d]thiazol-6-yl)methanone: is unique due to its combination of functional groups, which allows it to interact with multiple biological targets and undergo a variety of chemical reactions. This versatility makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1,3-benzothiazol-6-yl-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3S2/c22-16(12-2-3-13-14(8-12)25-11-19-13)20-4-1-5-21(7-6-20)26(23,24)15-9-17-10-18-15/h2-3,8-11H,1,4-7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSADSQDTHRTKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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